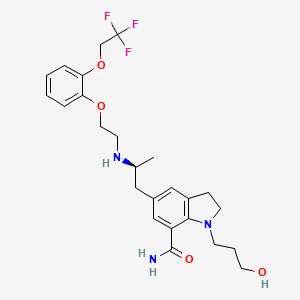
Silodosin S-Isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silodosin S-Isomer is a stereoisomer of Silodosin, a selective alpha-1 adrenergic receptor antagonist. Silodosin is primarily used for the treatment of benign prostatic hyperplasia, a condition characterized by the enlargement of the prostate gland. The S-Isomer of Silodosin is an optically active compound that plays a crucial role in its pharmacological activity .
Preparation Methods
The synthesis of Silodosin S-Isomer involves multiple steps to ensure the production of an optically pure compound. One of the key steps is the stereoselective inversion of the unwanted isomer of the Silodosin key chiral amine intermediate. This is achieved through nucleophilic substitution reactions with azide ion on N,N-ditosylimide derivative and 2,4,6-triphenyl pyridinium cation . Industrial production methods often involve transesterification, oxidation, and etherification reactions to obtain the desired intermediate compounds .
Chemical Reactions Analysis
Silodosin S-Isomer undergoes various chemical reactions, including:
Oxidation: Commonly involves reagents like sodium hypochlorite or hydrogen peroxide.
Reduction: Typically uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves nucleophilic substitution reactions, often using azide ions or other nucleophiles
The major products formed from these reactions include optically active intermediates and the final Silodosin compound .
Scientific Research Applications
Silodosin S-Isomer has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying stereoselective reactions and chiral synthesis.
Biology: Investigated for its effects on alpha-1 adrenergic receptors in various biological systems.
Medicine: Primarily used in the treatment of benign prostatic hyperplasia, improving urinary symptoms and alleviating bladder outlet obstruction
Industry: Employed in the production of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Silodosin S-Isomer works by selectively binding to alpha-1A adrenergic receptors, which are predominantly found in the prostate gland, bladder neck, and prostatic urethra. By blocking these receptors, this compound relaxes the smooth muscles in these areas, thereby improving urinary flow and reducing symptoms of benign prostatic hyperplasia .
Comparison with Similar Compounds
Silodosin S-Isomer is often compared with other alpha-1 adrenergic receptor antagonists such as Tamsulosin and Alfuzosin. While all these compounds are used to treat benign prostatic hyperplasia, this compound is noted for its high selectivity for alpha-1A receptors, which results in fewer cardiovascular side effects . Other similar compounds include Doxazosin and Terazosin, which are less selective and may have a broader range of side effects .
Properties
Molecular Formula |
C25H32F3N3O4 |
|---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
1-(3-hydroxypropyl)-5-[(2S)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide |
InChI |
InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m0/s1 |
InChI Key |
PNCPYILNMDWPEY-KRWDZBQOSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13429722.png)
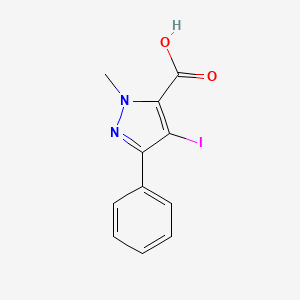
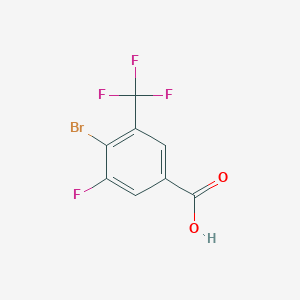
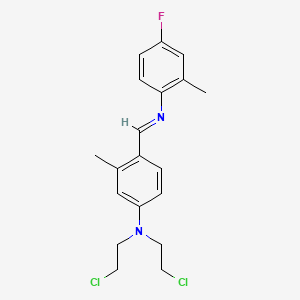
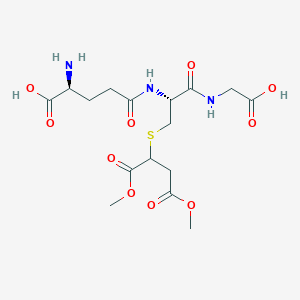
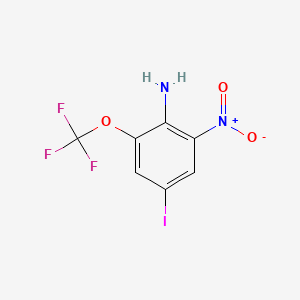
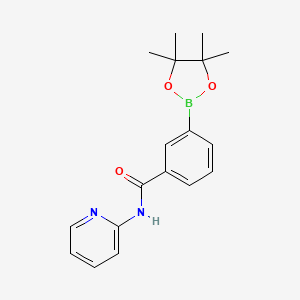
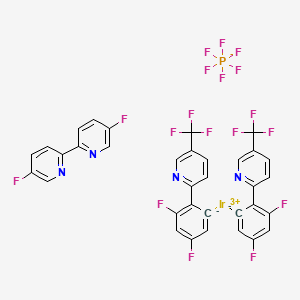
![Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13429763.png)
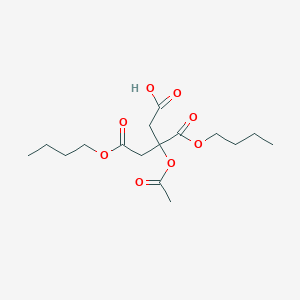
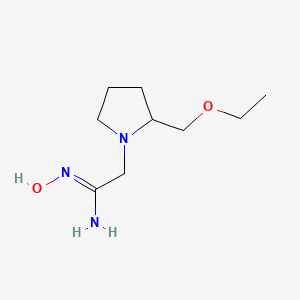
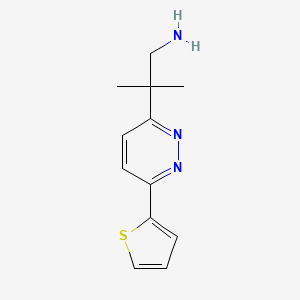
![1-Methoxy-3-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13429795.png)
![5-Bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13429807.png)
